molecular formula C10H6Cl2O2 B3056850 2,3-Dichloronaphthalene-1,4-diol CAS No. 7474-86-4

2,3-Dichloronaphthalene-1,4-diol

Cat. No. B3056850
CAS RN: 7474-86-4
M. Wt: 229.06 g/mol
InChI Key: NSMQVSICUVTJPT-UHFFFAOYSA-N
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Description

2,3-Dichloronaphthalene-1,4-diol, also known as 2,3-Dichlor-1,4-naphthochinone or dichlone, is a chemical compound with the molecular formula C10H4Cl2O2 . It appears as a yellow crystalline powder . It is used as an agricultural fungicide .


Synthesis Analysis

The synthesis of 2,3-Dichloronaphthalene-1,4-diol can be achieved by chlorinating 1,4-naphthoquinone. The chlorination process is carried out in acetic anhydride or dinitrobenzene or alcohol, phenol, hydrocarbon solvents, with bromine or iron powder and ferric chloride as catalysts .


Chemical Reactions Analysis

As a diol, 2,3-Dichloronaphthalene-1,4-diol can be expected to undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .


Physical And Chemical Properties Analysis

2,3-Dichloronaphthalene-1,4-diol has a density of 1.5±0.1 g/cm3, a boiling point of 304.0±42.0 °C at 760 mmHg, and a melting point of 194-197 °C (lit.) . It is insoluble in water but slightly soluble in ethanol, ether, and benzene .

Scientific Research Applications

Fluorometric Analysis in Biological Samples

2,3-Diamino-1,4-dichloronaphthalene, a derivative of 2,3-Dichloronaphthalene-1,4-diol, has been utilized as a fluorometric reagent for selenium determination in biological samples. The selenium complex formed exhibits significant emission properties, making it a useful tool in analytical chemistry for biological material analysis (Andersson, Johansson, & Olin, 1995).

Solubility in Supercritical Carbon Dioxide

Research on derivatives of 2,3-Dichloronaphthalene-1,4-dione, which include 2,3-Dichloronaphthalene-1,4-diol, shows their solubility properties in supercritical carbon dioxide. This is significant in understanding the behavior of these compounds under different temperature and pressure conditions, potentially impacting industrial applications like extraction and purification processes (Zacconi et al., 2017).

Photophysical Studies

The study of 1,4-Dichloronaphthalene, closely related to 2,3-Dichloronaphthalene-1,4-diol, reveals insights into its photophysical properties. Understanding these properties is crucial in fields like photonics and materials science, where the interaction of light with materials is of paramount importance (Iwasaki, Nishi, & Kinoshita, 1983).

Lattice Stability in Organic Alloys

Research on 1,4-dihalonaphthalenes, including compounds similar to 2,3-Dichloronaphthalene-1,4-diol, explores their molecular motions and lattice stability in organic alloys. Such studies are essential for developing advanced materials with desired mechanical and thermal properties (Bellows & Prasad, 1977).

Crystallography and Single-Molecule Studies

2,3-Dichloronaphthalene is used in crystallographic studies and for observing single molecules within crystal structures. This application is pivotal in understanding the molecular arrangement and behavior in solid states, which is crucial in materials science and molecular electronics (Białkowska et al., 2017).

Synthesis of Novel Compounds

Compounds derived from 2,3-Dichloronaphthalene-1,4-diol are used in the synthesis of new chemical entities. For example, the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 2,3-dichloronaphthalene-1,4-dione produces novel dispiro derivatives. Such reactions are fundamental in organic synthesis and drug discovery (Sadabad et al., 2014).

Crystal Excimer Fluorescence

The study of excimer emission from derivatives of naphthalene, such as 1,3-dichloronaphthalene and 1,4-dichloronaphthalene, provides insights into the photophysical behavior of these compounds. Such studies are valuable for understanding the fluorescence properties of organic compounds, which have applications in sensing and imaging technologies (Berkovic & Ludmer, 1982).

Safety And Hazards

2,3-Dichloronaphthalene-1,4-diol is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It can form combustible dust concentrations in air . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3-dichloronaphthalene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQVSICUVTJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322372
Record name 2,3-dichloronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloronaphthalene-1,4-diol

CAS RN

7474-86-4
Record name 1, 2,3-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dichloronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Hassan, S Al-Shidhani, A Al-Ghafri, A Al-Harrasi… - Tetrahedron letters, 2015 - Elsevier
Palladium-catalyzed chemoselective and regioselective cross-coupling reactions of 2,3-dichloro-1,4-(trifluoromethanesulfonyloxy)naphthalene with aryl boronic acids selectively …
Number of citations: 10 www.sciencedirect.com
G Abbas, Z Hassan, A Al-Harrasi, A Al-Adawi… - Journal of Molecular …, 2019 - Elsevier
Protein glycation, oxidative stress and acetyl cholinesterase enzyme (AChE) are closely implicated in the pathogenesis of diabetic complications and Alzheimer's disease. In this study, …
Number of citations: 11 www.sciencedirect.com

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